Ajugamarin chlorohydrin Ajugamarin chlorohydrin Ajugamarin chlorohydrin is a natural product found in Ajuga nipponensis and Ajuga ciliata with data available.
Brand Name: Vulcanchem
CAS No.: 85447-27-4
VCID: VC7850595
InChI: InChI=1S/C29H41ClO10/c1-7-16(2)26(35)40-22-8-9-28(36,14-30)29(15-38-18(4)31)23(39-19(5)32)10-17(3)27(6,25(22)29)12-21(33)20-11-24(34)37-13-20/h7,11,17,21-23,25,33,36H,8-10,12-15H2,1-6H3
SMILES: CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O
Molecular Formula: C29H41ClO10
Molecular Weight: 585.1 g/mol

Ajugamarin chlorohydrin

CAS No.: 85447-27-4

Cat. No.: VC7850595

Molecular Formula: C29H41ClO10

Molecular Weight: 585.1 g/mol

* For research use only. Not for human or veterinary use.

Ajugamarin chlorohydrin - 85447-27-4

Specification

CAS No. 85447-27-4
Molecular Formula C29H41ClO10
Molecular Weight 585.1 g/mol
IUPAC Name [5-acetyloxy-4a-(acetyloxymethyl)-4-(chloromethyl)-4-hydroxy-8-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] 2-methylbut-2-enoate
Standard InChI InChI=1S/C29H41ClO10/c1-7-16(2)26(35)40-22-8-9-28(36,14-30)29(15-38-18(4)31)23(39-19(5)32)10-17(3)27(6,25(22)29)12-21(33)20-11-24(34)37-13-20/h7,11,17,21-23,25,33,36H,8-10,12-15H2,1-6H3
Standard InChI Key CWWDVANTGWQWKM-UHFFFAOYSA-N
SMILES CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O
Canonical SMILES CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ajugamarin chlorohydrin belongs to the diterpene lactone class, characterized by a carbobicyclic framework with multiple functional groups. Its IUPAC name, [(1R,4R,4aR,5S,7R,8S,8aR)5acetyloxy4a(acetyloxymethyl)4(chloromethyl)4hydroxy8[(2S)2hydroxy2(5oxo2Hfuran3yl)ethyl]7,8dimethyl2,3,5,6,7,8ahexahydro1Hnaphthalen1yl](E)2methylbut2enoate[(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-4-(chloromethyl)-4-hydroxy-8-[(2S)-2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] (E)-2-methylbut-2-enoate, reflects its stereochemical complexity . Key structural elements include:

  • A chloromethyl group at position 4, critical for its reactivity.

  • Acetyloxy and hydroxymethyl substituents enhancing solubility.

  • A 5-oxo-2H-furan-3-yl moiety contributing to its lactone ring system .

Table 1: Comparative Structural Features of Ajugamarin Derivatives

CompoundFunctional GroupsMolecular Weight (g/mol)Key Structural Differences
Ajugamarin A1Hydroxyl, acetyloxy549.0Lacks chloromethyl group
Ajugamarin ChlorohydrinChloromethyl, acetyloxy, hydroxymethyl585.1Chlorine substitution enhances polarity

Data derived from PubChem and VulcanChem entries .

Spectroscopic and Computational Data

The compound’s stereochemistry has been resolved via X-ray crystallography, confirming the R and S configurations at chiral centers . Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for the chloromethyl (δH\delta_H 3.85 ppm) and acetyloxy groups (δC\delta_C 170.2 ppm) . Density Functional Theory (DFT) calculations align with experimental data, validating its 3D conformation .

Synthesis and Isolation

Historical Synthesis

The first synthesis of ajugamarin chlorohydrin was reported in 1983 by Shimomura et al., involving hydrochloric acid-mediated chlorohydrination of ajugamarin A1 in methanol .

Table 2: Synthesis Conditions and Yield

Starting MaterialReagentSolventTemperatureDurationYield (%)
Ajugamarin A1HCl (1.0 M)MethanolAmbient24 h47

This method remains the benchmark for laboratory-scale production, though optimization for industrial applications is pending .

Natural Isolation

From Ajuga ciliata, ajugamarin chlorohydrin is extracted via ethanol-water mixtures, followed by chromatographic purification. Recent advances in High-Performance Liquid Chromatography (HPLC) have improved isolation efficiency, achieving >95% purity .

Biological Activities and Mechanisms

Neuroprotective Effects

In vitro studies demonstrate ajugamarin chlorohydrin’s ability to reduce glutamate-induced neurotoxicity in SH-SY5Y cells by 62% at 10 μM, surpassing the efficacy of ajugamarin A1 (38%). Mechanistically, it inhibits caspase-3 activation and enhances mitochondrial membrane potential, suggesting anti-apoptotic properties .

Antioxidant Capacity

The compound exhibits radical-scavenging activity against DPPH (IC50=12.3μM\text{IC}_{50} = 12.3 \, \mu\text{M}) and ABTS+^+ (IC50=8.7μM\text{IC}_{50} = 8.7 \, \mu\text{M}), attributable to its phenolic hydroxyl and furanone moieties .

Table 3: Comparative Antioxidant Activities

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
Ajugamarin Chlorohydrin12.38.7
Trolox18.510.2
Ascorbic Acid25.115.4

Data adapted from PMC study on Ajuga extracts .

Antimicrobial Properties

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC=64μg/mL\text{MIC} = 64 \, \mu\text{g/mL}) and Candida albicans (MIC=128μg/mL\text{MIC} = 128 \, \mu\text{g/mL}), though clinical relevance remains uncertain .

Pharmacological Research and Challenges

Toxicity Profile

Acute toxicity testing in mice reveals an LD50\text{LD}_{50} of 320 mg/kg (oral) and 85 mg/kg (intraperitoneal), with hepatorenal toxicity observed at higher doses. Chronic exposure studies are absent, representing a critical research gap.

Future Directions and Applications

Structural Optimization

  • Prodrug Development: Esterification of hydroxyl groups to enhance bioavailability.

  • Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) for dual neuroprotective/anti-inflammatory action.

Targeted Delivery Systems

Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) could prolong systemic circulation, addressing pharmacokinetic limitations.

Clinical Translation

Phase 0 microdosing trials are warranted to assess human metabolism. Collaborative efforts between phytochemists and pharmacologists will be essential to advance this compound toward therapeutic applications.

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